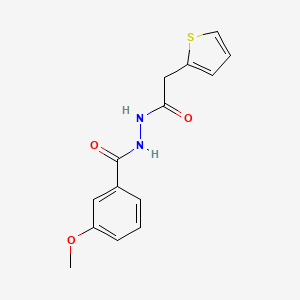
3-methoxy-N'-(2-thienylacetyl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N'-(2-thienylacetyl)benzohydrazide, also known as TA-02, is a small molecule compound that has shown potential in various scientific research applications. It is a benzohydrazide derivative that has been synthesized through a multi-step process. In recent years, there has been a growing interest in the potential of TA-02 as a therapeutic agent due to its unique mechanism of action and its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 3-methoxy-N'-(2-thienylacetyl)benzohydrazide is complex and involves multiple targets. It has been shown to inhibit the activity of various enzymes, as mentioned earlier. Additionally, 3-methoxy-N'-(2-thienylacetyl)benzohydrazide has been found to modulate the activity of several signaling pathways, including the NF-κB and PI3K/Akt pathways. These pathways play important roles in inflammation, cell survival, and proliferation. By targeting multiple pathways and enzymes, 3-methoxy-N'-(2-thienylacetyl)benzohydrazide has the potential to have broad therapeutic applications.
Biochemical and Physiological Effects
3-methoxy-N'-(2-thienylacetyl)benzohydrazide has been shown to have several biochemical and physiological effects. It has been found to inhibit the expression of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. 3-methoxy-N'-(2-thienylacetyl)benzohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-methoxy-N'-(2-thienylacetyl)benzohydrazide has been found to inhibit angiogenesis, the process by which new blood vessels are formed. These effects suggest that 3-methoxy-N'-(2-thienylacetyl)benzohydrazide has potential as an anti-inflammatory and anti-cancer agent.
Advantages and Limitations for Lab Experiments
3-methoxy-N'-(2-thienylacetyl)benzohydrazide has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has also been shown to have low toxicity in vitro and in vivo. However, there are also limitations to using 3-methoxy-N'-(2-thienylacetyl)benzohydrazide in lab experiments. Its mechanism of action is complex and not fully understood, which can make it difficult to interpret results. Additionally, 3-methoxy-N'-(2-thienylacetyl)benzohydrazide has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.
Future Directions
There are several future directions for research on 3-methoxy-N'-(2-thienylacetyl)benzohydrazide. One area of interest is its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is its potential as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of 3-methoxy-N'-(2-thienylacetyl)benzohydrazide and to optimize its synthesis and formulation for clinical use.
Synthesis Methods
The synthesis of 3-methoxy-N'-(2-thienylacetyl)benzohydrazide involves several steps, including the condensation of 2-thiopheneacetic acid with hydrazine hydrate to form 2-thienylacetic acid hydrazide. This intermediate is then reacted with 3-methoxybenzoyl chloride to produce the final product, 3-methoxy-N'-(2-thienylacetyl)benzohydrazide. The synthesis method has been optimized to produce high yields and purity of 3-methoxy-N'-(2-thienylacetyl)benzohydrazide.
Scientific Research Applications
3-methoxy-N'-(2-thienylacetyl)benzohydrazide has been studied extensively in various scientific research applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-metastatic properties. 3-methoxy-N'-(2-thienylacetyl)benzohydrazide has also been found to inhibit the activity of several enzymes, including histone deacetylases, matrix metalloproteinases, and proteasomes. These enzymes play important roles in various biological processes, and their inhibition by 3-methoxy-N'-(2-thienylacetyl)benzohydrazide has potential therapeutic implications.
properties
IUPAC Name |
3-methoxy-N'-(2-thiophen-2-ylacetyl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-19-11-5-2-4-10(8-11)14(18)16-15-13(17)9-12-6-3-7-20-12/h2-8H,9H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWQGUABBJJOSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NNC(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5847246.png)
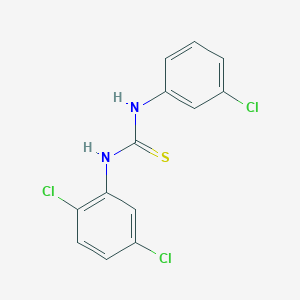
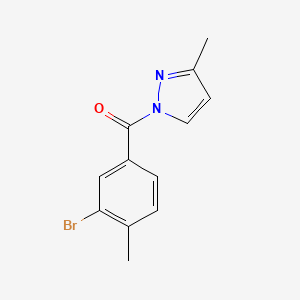
![2-[(2-methylphenyl)amino]-1-(4-nitrophenyl)ethanone](/img/structure/B5847276.png)

![methyl 4-[(4-phenyl-1-piperazinyl)methyl]benzoate](/img/structure/B5847291.png)
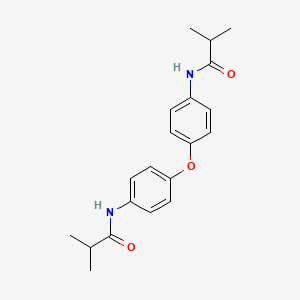
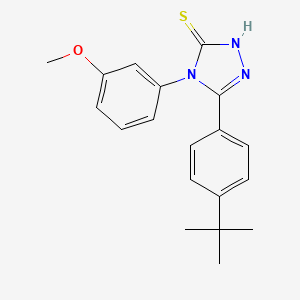
![4-{[(5-chloro-2-hydroxyphenyl)amino]carbonyl}-2-methoxyphenyl acetate](/img/structure/B5847307.png)
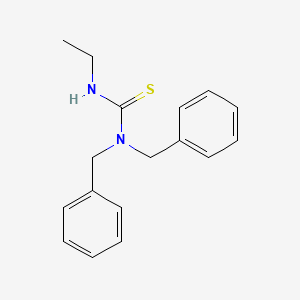
![4-[(benzylthio)methyl]-N-cyclopentylbenzamide](/img/structure/B5847326.png)
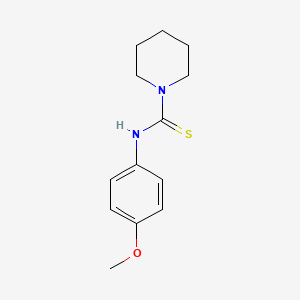
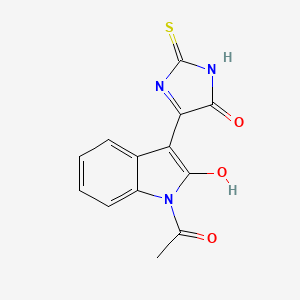
![5-phenyl-2,3-furandione 3-[(4-chlorophenyl)hydrazone]](/img/structure/B5847340.png)